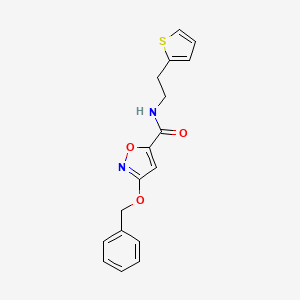

3-(benzyloxy)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide

Description

3-(Benzyloxy)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is an isoxazole derivative featuring a benzyloxy group at position 3 and a carboxamide-linked 2-(thiophen-2-yl)ethyl substituent at position 3. The benzyloxy group contributes to lipophilicity and steric bulk, while the thiophene moiety may enhance π-π stacking interactions in biological systems.

Properties

IUPAC Name |

3-phenylmethoxy-N-(2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-17(18-9-8-14-7-4-10-23-14)15-11-16(19-22-15)21-12-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDRADMTKBJUMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with an appropriate leaving group on the isoxazole ring.

Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the isoxazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzyloxy)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, pharmacokinetics, and pharmacodynamics to determine its suitability as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The target compound’s 5-carboxamide contrasts with analogs like (4-carboxamide) and (3-carboxamide). Positional differences influence dipole moments and binding interactions.

- Thiophene Modifications : The target’s unsubstituted thiophene differs from ’s 5-methylthiophene, which may alter electronic properties and steric accessibility.

- Synthetic Routes : Cyclization of oxime intermediates (common in and inferred for the target) contrasts with glycosylation in or benzoisoxazole synthesis in .

Functional Group Impact on Properties

Benzyloxy vs. Other Substituents:

- The target’s 3-benzyloxy group increases lipophilicity compared to ’s polar acetylated glucopyranosyl group. This may reduce aqueous solubility but enhance membrane permeability.

Carboxamide Linkages:

- The thiophen-2-yl ethyl group in the target’s carboxamide differs from ’s indol-3-yl ethyl and ’s glycosyl moiety. These variations modulate hydrogen-bonding capacity and target selectivity.

Thiophene Derivatives:

- Thiophene rings in the target and contribute to aromatic interactions. Methylation in may enhance metabolic stability but reduce π-stacking efficiency compared to the target’s unsubstituted thiophene.

Biological Activity

3-(Benzyloxy)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the isoxazole class, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C16H14N2O3S, with a molecular weight of 314.36 g/mol. The compound features a benzyloxy group and a thiophene moiety, which are crucial for its biological activity.

Isoxazole derivatives typically exert their biological effects through various mechanisms, including modulation of enzyme activity, interaction with cellular receptors, and influence on gene expression. Research indicates that compounds within this class can induce apoptosis in cancer cells by altering the expression levels of key proteins involved in cell survival and death pathways.

Anticancer Activity

A study evaluating the cytotoxic effects of various isoxazole derivatives found that this compound exhibited significant cytotoxicity against human promyelocytic leukemia (HL-60) cells. The compound was tested across a concentration range of 86–755 μM, showing an IC50 value indicative of its potency in inducing cell death through apoptosis mechanisms. Specifically, it was observed that this compound downregulated Bcl-2 expression while upregulating p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 300 | Induces apoptosis via Bcl-2 downregulation |

| Isoxazole (3) | 250 | Promotes apoptosis and cell cycle arrest |

| Isoxazole (6) | 400 | Primarily induces cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various bacterial strains. Preliminary tests indicated that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains. This selective activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways unique to these organisms.

Case Studies

- Case Study on HL-60 Cells : In a controlled laboratory setting, HL-60 cells treated with varying concentrations of the compound showed a dose-dependent response in terms of viability reduction. Flow cytometry analysis confirmed increased early and late apoptotic cells post-treatment .

- In Vivo Studies : Animal models treated with the compound demonstrated significant tumor reduction compared to control groups. These studies highlighted the potential for this compound as a therapeutic agent in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.